3-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
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Overview
Description
3-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by its complex structure, which includes an ethyl group, a methoxyphenyl group, and a dimethylchromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through an etherification reaction, where the phenol derivative reacts with a methoxy-substituted benzyl halide.
Final Assembly: The final step involves the coupling of the chromenone core with the methoxyphenyl group through an esterification reaction, using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromenone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress within cells.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one
- 3-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one
Uniqueness
3-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and the chromenone core makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C22H22O5 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C22H22O5/c1-5-17-13(2)18-9-10-20(14(3)21(18)27-22(17)24)26-12-19(23)15-7-6-8-16(11-15)25-4/h6-11H,5,12H2,1-4H3 |
InChI Key |
LWYHXGDMMAYKSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC(=CC=C3)OC)C)OC1=O)C |
Origin of Product |
United States |
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